molecular formula C7H5BrFNO B12955383 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone

1-(4-Bromo-2-fluoropyridin-3-yl)ethanone

Cat. No.: B12955383
M. Wt: 218.02 g/mol
InChI Key: ZVUURDCWUDBYMI-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-fluoropyridine with ethanoyl chloride under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-fluoropyridin-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It serves as a probe or ligand in biological studies to investigate the function of various biomolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary, but typically involve interactions with key functional groups on the target molecules.

Comparison with Similar Compounds

1-(4-Bromo-2-fluoropyridin-3-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone
  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone

These compounds share similar structural features but differ in the position of the bromine and fluorine atoms, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

1-(4-bromo-2-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5BrFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3

InChI Key

ZVUURDCWUDBYMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1F)Br

Origin of Product

United States

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